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Compound of Interest

Compound Name: su4984

Cat. No.: B1684538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SU4984 is a small molecule inhibitor belonging to the indolinone class of compounds. It is

recognized primarily for its activity as a protein tyrosine kinase inhibitor, with a notable inhibitory

effect on Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a

comprehensive overview of SU4984, including its chemical properties, mechanism of action,

and biological activities. Detailed experimental protocols and quantitative data are presented to

support its use in preclinical research and drug development.

Chemical and Physical Properties
SU4984, with the CAS number 186610-89-9, is a synthetic organic compound. Its fundamental

properties are summarized in the table below.
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Property Value

CAS Number 186610-89-9

Molecular Formula C₂₀H₁₉N₃O₂

Molecular Weight 333.38 g/mol

Appearance Solid

Storage Conditions

Short term (days to weeks) at 0 - 4 °C; Long

term (months to years) at -20 °C. Store in a dry

and dark place.

Mechanism of Action and Biological Activity
SU4984 functions as an ATP-competitive inhibitor of protein tyrosine kinases. Its primary target

is Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation,

differentiation, and survival. In addition to FGFR1, SU4984 has been shown to inhibit other

receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and

the insulin receptor.[1]

The biological activity of SU4984 has been characterized by its ability to inhibit the

autophosphorylation of these receptors, thereby blocking downstream signaling cascades. This

inhibition of crucial signaling pathways ultimately leads to the suppression of cell growth and

proliferation in cancer cells that are dependent on these pathways.

Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of SU4984 has been quantified against several kinases. The half-

maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
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Target Kinase IC50 (µM) Notes

Fibroblast Growth Factor

Receptor 1 (FGFR1)
10 - 20 [1]

Platelet-Derived Growth Factor

Receptor (PDGFR)
-

Inhibition has been noted, but

specific IC50 values are not

consistently reported in the

reviewed literature.

Insulin Receptor -

Inhibition has been noted, but

specific IC50 values are not

consistently reported in the

reviewed literature.

Wild-type KIT - Inhibited by SU4984.

KIT with juxtamembrane

activating mutations
-

Effectively inhibited by

SU4984.[2]

KIT with kinase domain

activating mutations
-

SU4984 killed neoplastic mast

cells expressing KIT with a

kinase domain mutation.[2]

Signaling Pathways
SU4984's inhibition of FGFR1 disrupts downstream signaling pathways that are critical for cell

proliferation and survival. The primary pathways affected are the RAS-MAPK and the PI3K-

AKT pathways.
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Caption: SU4984 inhibits FGFR1 signaling, blocking downstream pathways.
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Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of SU4984
against a target kinase.

Materials:

Recombinant human kinase (e.g., FGFR1)

Kinase-specific substrate (peptide or protein)

SU4984 (dissolved in DMSO)

ATP (Adenosine Triphosphate)

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

96-well plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Plate reader

Procedure:

Prepare a serial dilution of SU4984 in DMSO. Further dilute in kinase reaction buffer to the

desired final concentrations.

In a 96-well plate, add the kinase, substrate, and SU4984 solution.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction according to the detection reagent manufacturer's instructions.

Add the detection reagent to measure kinase activity (e.g., luminescence).
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Calculate the percent inhibition for each SU4984 concentration relative to the DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

SU4984 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)
This protocol measures the effect of SU4984 on the viability of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)

Complete cell culture medium

SU4984 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well cell culture plates

Spectrophotometer

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of SU4984 (and a DMSO vehicle control) and

incubate for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

Carefully remove the medium and add the solubilization solution to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a spectrophotometer.

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the

dose-response curve.

Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the efficacy of SU4984 in a

cell-based assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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